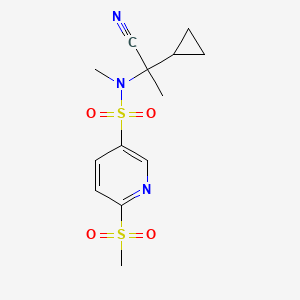
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide, also known as TFMPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. TFMPA is a thiosemicarbazide derivative, which has been synthesized using a variety of methods.
Applications De Recherche Scientifique
Synthesis and Building Block Applications
- Synthesis of Heterocyclic Compounds : Thiosemicarbazide derivatives, including phenylthiosemicarbazide, serve as precursors for the synthesis of various heterocyclic systems such as imidazoles, oxadiazoles, thiadiazoles, oxazines, and triazines, which have potential antimicrobial applications (Elmagd et al., 2017).
Chemical Characterization and Structural Studies
- Molecular Structure Analysis : Studies focusing on the structural and spectral characteristics of thiosemicarbazone derivatives, including phenylthiosemicarbazide, provide insights into their molecular properties, aiding in the understanding of their chemical behavior and potential applications (Lima et al., 2002).
Antimicrobial and Biological Activity
Antimicrobial Properties : Certain derivatives of thiosemicarbazide exhibit antimicrobial properties, making them potential candidates for drug development and biological research (Darekar et al., 2020).
Applications in Anticancer Research : Thiosemicarbazide derivatives, including those related to phenylthiosemicarbazide, have been synthesized and evaluated for their anticancer properties against specific cell lines, demonstrating potential therapeutic applications (Kozyra et al., 2022).
DNA Interaction Studies : Some thiosemicarbazide derivatives exhibit the ability to intercalate with DNA, indicating potential for research in the field of genetics and cancer therapy (Pitucha et al., 2020).
Materials and Chemical Analysis
- Gravimetric and Colorimetric Uses : Derivatives of thiosemicarbazide have been used in gravimetric and colorimetric determinations of metals like copper, cobalt, zinc, and mercury, highlighting their utility in chemical analysis and materials science (Barsoum et al., 1985).
Propriétés
IUPAC Name |
1-phenyl-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c17-16(18,19)25-13-8-6-12(7-9-13)24-10-14(23)21-22-15(26)20-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,23)(H2,20,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZTUKFAMTASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

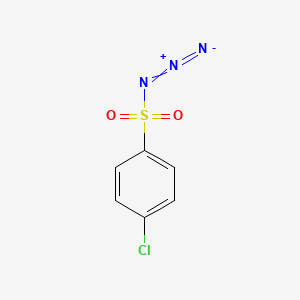
![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)
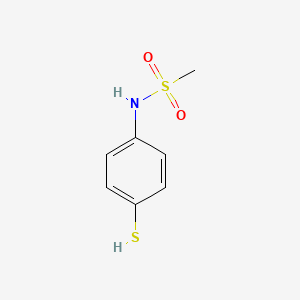

![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)
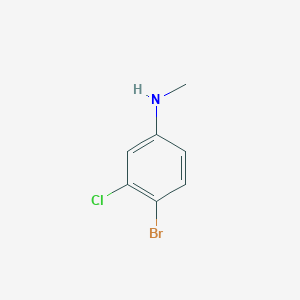
![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
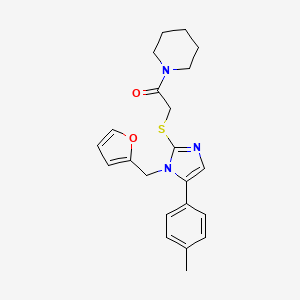
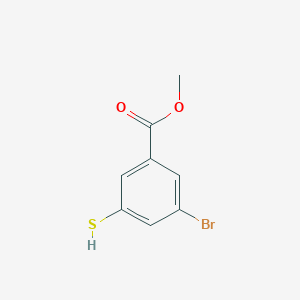
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)
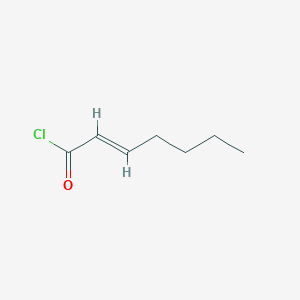
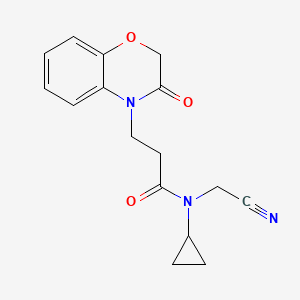
![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)
